Home > Products > Screening Compounds P72264 > 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one
2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one - 851191-03-2

2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one

Catalog Number: EVT-14334102
CAS Number: 851191-03-2
Molecular Formula: C24H21ClN2O
Molecular Weight: 388.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family, characterized by its unique structure that includes a chlorophenyl group and a phenyl substituent. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and inhibitors for various protein kinases.

Source

The compound is derived from the quinazolin-4(3H)-one scaffold, which has been widely studied for its pharmacological properties. Research indicates that derivatives of quinazolin-4(3H)-one exhibit diverse biological activities, including cytotoxic effects against cancer cell lines and inhibition of tyrosine kinases .

Classification

2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one can be classified as:

  • Chemical Class: Quinazolinone derivatives
  • Functional Groups: Contains aromatic rings, a carbonyl group, and a secondary amine.
Synthesis Analysis

Methods

The synthesis of 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one typically involves several steps, including the formation of the quinazolinone core followed by functionalization to introduce the chlorophenyl and methylpropyl groups.

  1. Initial Formation: The synthesis often starts with anthranilic acid or its derivatives, which undergo cyclization with aldehydes or ketones in the presence of a base or oxidizing agent .
  2. Functionalization: Subsequent reactions may involve alkylation or acylation to introduce the 4-chlorophenyl and 2-methylpropyl groups. Techniques such as refluxing in organic solvents or using microwave-assisted methods can enhance yields and reduce reaction times.

Technical Details

The synthesis can be monitored using thin-layer chromatography (TLC) to ensure completion before purification steps such as recrystallization or column chromatography are performed. Characterization of the final product is typically done using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm structure and purity .

Molecular Structure Analysis

Structure

The molecular structure of 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one features:

  • A quinazolinone core with a fused benzene ring.
  • A chlorinated aromatic ring (4-chlorophenyl) attached to a propyl chain.
  • A phenyl group at the 3-position of the quinazolinone.

Data

Key structural data includes:

  • Molecular Formula: C20H21ClN2O
  • Molecular Weight: Approximately 348.85 g/mol
  • Melting Point: Specific melting point data should be obtained from experimental results for precise characterization.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of quinazolinones, including:

  • Nucleophilic Substitution: The presence of electron-withdrawing groups can facilitate nucleophilic attack at specific positions on the aromatic rings.
  • Hydrogenation: Reduction reactions may alter double bonds within the structure.

Technical Details

Reactions involving this compound are often conducted under controlled conditions to optimize yield and selectivity. Reaction conditions such as temperature, solvent choice, and catalyst presence can significantly influence outcomes.

Mechanism of Action

Process

The mechanism of action for 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one primarily involves its interaction with specific biological targets:

  • Tyrosine Kinase Inhibition: The compound has been shown to inhibit multiple tyrosine kinases, which play critical roles in cell signaling pathways related to cancer progression .

Data

Molecular docking studies suggest that this compound acts as an ATP non-competitive inhibitor for certain kinases, indicating its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents varies; specific solubility data should be determined experimentally.

Chemical Properties

  • Stability: The stability of this compound under various conditions (e.g., light, temperature) should be assessed.

Relevant data from studies indicate that modifications to the quinazolinone structure can enhance solubility and bioavailability, critical factors for pharmaceutical applications .

Applications

Scientific Uses

The primary applications of 2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one include:

  • Anticancer Research: Its ability to inhibit tyrosine kinases makes it a candidate for further development in cancer therapeutics.
  • Drug Development: As part of structure–activity relationship studies, this compound can serve as a lead compound for synthesizing new derivatives with improved efficacy and selectivity against cancer cell lines .
Introduction to Quinazolin-4(3H)-one Derivatives in Medicinal Chemistry

Historical Context and Pharmacological Significance of Quinazolinone Scaffolds

Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure fusing a benzene ring with a pyrimidin-4-one ring. This core structure was first identified in natural alkaloids isolated from plants like Dichroa febrifuga (e.g., febrifugine with antimalarial properties) and microorganisms, establishing its biological relevance early in drug discovery [3] [7]. Over 150 naturally occurring quinazolinone derivatives have been documented, driving sustained interest in their synthetic analogs for diverse therapeutic applications [3] [9].

The pharmacological versatility of this scaffold stems from its tunable chemical architecture. Positions 2, 3, and 6–8 of the quinazolinone ring serve as critical modification sites, enabling optimization of bioactivity, lipophilicity, and target selectivity [3] [9]. Historically, derivatives demonstrated broad-spectrum biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects [9]. However, the transformative breakthrough emerged with the development of tyrosine kinase inhibitors (TKIs) such as gefitinib and lapatinib, which feature quinazolinone cores and target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in cancers [1] [6]. These drugs validated quinazolinones as templates for kinase inhibition, with lapatinib (a 4-anilinoquinazoline derivative) demonstrating potent dual EGFR/HER2 inhibition [1].

Table 1: Evolution of Quinazolinone-Based Therapeutics with Tyrosine Kinase Inhibition

CompoundKey Structural FeaturesPrimary Kinase TargetsClinical/Research Significance
Gefitinib4-anilino group at C4, morpholinoethoxy at C6EGFRFirst FDA-approved quinazolinone TKI (NSCLC)
Lapatinib3-fluorobenzyloxy at C6, furanyl group at N3EGFR, HER2Dual-target inhibitor (breast cancer)
Synthesized 3j*Hydrazide at C2, p-Cl-phenyl at N3CDK2, EGFR, HER2IC₅₀ = 0.20 µM (MCF-7), superior to lapatinib
Target Compound**2-(1-(4-Chlorophenyl)-2-methylpropyl), 3-phenylMulti-KinaseDesigned for hydrophobic pocket engagement

Structural Evolution of Quinazolinone-Based Tyrosine Kinase Inhibitors

The structural optimization of quinazolin-4(3H)-ones for kinase inhibition follows defined structure-activity relationship (SAR) principles:

  • Position 2 (C2): Incorporation of hydrophobic groups (e.g., thiazole, alkyl chains) enhances kinase binding affinity. In derivatives like 3j (2-hydrazide-substituted), cytotoxic potency against MCF-7 cells (IC₅₀ = 0.20 ± 0.02 µM) exceeded lapatinib (IC₅₀ = 5.90 ± 0.74 µM) by ~30-fold [1]. The 2-(1-(4-chlorophenyl)-2-methylpropyl) chain in the target compound extends hydrophobic volume, potentially improving ATP-pocket occupancy.
  • Position 3 (N3): Aryl or benzyl groups confer metabolic stability and influence kinase selectivity. 3-Phenyl substitution (as in the target compound) mimics lapatinib’s N3-aryl motif, which stabilizes the inactive kinase conformation via Type-II inhibition [1] [6].
  • Benzene Ring Modifications: Halogens (Cl, F) at C6/C8 boost cytotoxicity and kinase inhibitory activity. 6-Chloro derivatives (e.g., 2a) showed 4-fold greater potency against A2780 ovarian cells than non-halogenated analogs [1] [4].

Molecular docking analyses reveal that optimized derivatives like 2i and 3i act as:

  • ATP-competitive Type-I inhibitors against EGFR (binding active conformation),
  • ATP-noncompetitive Type-II inhibitors against CDK2/HER2 (stabilizing inactive DFG-out conformation) [1]. The target compound’s 4-chlorophenyl and isobutyl groups are engineered to augment hydrophobic interactions in these allosteric pockets.

Table 2: Impact of Quinazolinone Substituents on Kinase Inhibition and Cytotoxicity

Substituent PositionChemical GroupBiological EffectMechanistic Insight
C2Hydrazide (e.g., 3j)IC₅₀ = 0.20 µM (MCF-7); 30-fold > lapatinibEnhanced hydrogen bonding with kinase hinge region
C21-(4-Chlorophenyl)-2-methylpropylDesigned for improved hydrophobic pocket occupancyPotential Type-II inhibition for CDK2/HER2
N3Phenyl (e.g., target compound)Stabilizes inactive kinase conformationMimics lapatinib’s Type-II binding mode
C6/C8Halogens (Cl, F)4–87-fold ↑ cytotoxicity vs. lapatinib in A2780 cellsIncreased cell permeability and target affinity

Rationale for Targeting Multi-Tyrosine Kinase Pathways in Cancer Therapeutics

Cancer progression relies on redundant signaling networks driven by receptor tyrosine kinases (RTKs). The EGFR, HER2, VEGFR, and CDK2 pathways exhibit extensive crosstalk, enabling tumors to bypass single-target inhibition via feedback loops [6] [10]. For example:

  • EGFR-HER2 Crosstalk: HER2 heterodimerization with EGFR amplifies oncogenic signals, rendering EGFR monotherapy ineffective in HER2+ cancers [1] [6].
  • PI3K-AKT/mTOR Feedback: mTOR inhibition activates PI3K signaling, necessitating dual pathway targeting [10].
  • Angiogenesis Interdependence: VEGF-driven angiogenesis requires cooperation with PDGFR and FGFR pathways [10].

Quinazolin-4(3H)-ones are ideal for multi-kinase inhibition due to their structural plasticity. Derivatives like 3i simultaneously inhibit CDK2 (cell cycle), EGFR/HER2 (proliferation), and VEGFR2 (angiogenesis) with IC₅₀ values of <1 µM [1]. The target compound—2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one—exemplifies this strategy:

  • Its 4-chlorophenylisobutyl group at C2 extends into hydrophobic regulatory pockets of CDK2/HER2, favoring Type-II inhibition.
  • The 3-phenyl group mimics ATP-competitive inhibitors at EGFR’s catalytic site.
  • In silico drug-likeness studies confirm superior ADME properties compared to lapatinib, including higher membrane permeability and moderate protein binding [1] [8].

This multi-target approach overcomes limitations of monotargeted TKIs, delaying resistance and amplifying antitumor efficacy through pathway synergy [6] [10].

Properties

CAS Number

851191-03-2

Product Name

2-(1-(4-Chlorophenyl)-2-methylpropyl)-3-phenylquinazolin-4(3H)-one

IUPAC Name

2-[1-(4-chlorophenyl)-2-methylpropyl]-3-phenylquinazolin-4-one

Molecular Formula

C24H21ClN2O

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C24H21ClN2O/c1-16(2)22(17-12-14-18(25)15-13-17)23-26-21-11-7-6-10-20(21)24(28)27(23)19-8-4-3-5-9-19/h3-16,22H,1-2H3

InChI Key

FBQNESLLMUJZKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.